molecular formula C20H26N6O2 B5412033 N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5412033
M. Wt: 382.5 g/mol
InChI Key: ISIATCTWPPLTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of piperazine compounds and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been found to have potential therapeutic applications in various fields of research. In neuroscience, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. In cancer research, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act on various targets in the brain and body. This compound has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. This compound has also been found to inhibit the activity of certain enzymes and ion channels, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal models, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been found to reduce oxidative stress and inflammation, which may contribute to its neuroprotective and anticancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in lab experiments include its high yield and purity, well-established synthesis method, and potential therapeutic applications in various fields of research. However, the limitations of using this compound include its limited solubility in water, potential toxicity at high doses, and lack of clinical data on its safety and efficacy.

Future Directions

There are several future directions for research on N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets in the brain and body. Another direction is to explore its potential therapeutic applications in other fields of research, such as cardiovascular disease and inflammation. Additionally, future studies could focus on optimizing the synthesis method and developing new derivatives of this compound with improved solubility and potency.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-(1-pyrrolidinyl)pyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with an acid to obtain this compound in high yield and purity.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c1-28-17-6-4-5-16(15-17)22-20(27)26-13-11-24(12-14-26)18-7-8-21-19(23-18)25-9-2-3-10-25/h4-8,15H,2-3,9-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIATCTWPPLTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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